

A70450: A Potent Aspartyl Proteinase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A70450

Cat. No.: B15601383

[Get Quote](#)

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, **A70450** presents a significant tool in the study of aspartyl proteinases, a class of enzymes implicated in a range of pathologies, from fungal infections to viral replication. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental considerations for **A70450**.

Chemical Structure and Properties

A70450 is a synthetic peptidomimetic inhibitor. Its chemical structure has been elucidated as Cyclohexanehexanamide, delta-amino-N-butyl-gamma-hydroxy-alpha-(1-methylethyl)-, monohydrochloride, with the stereochemistry defined as (alphaR-(alphaR,*gamma*S,*delta*S*)).

Table 1: Chemical Identifiers for **A70450**

Identifier	Value
CAS Number	142928-23-2
Molecular Formula	C ₁₉ H ₃₉ ClN ₂ O ₂
Molecular Weight	362.98 g/mol
IUPAC Name	(2R,3S,4S)-4-amino-5-cyclohexyl-3-hydroxy-2-isopropyl-N-butylhexanamide hydrochloride
SMILES	O=C(NCCCC)--INVALID-LINK--C)C--INVALID-LINK----INVALID-LINK--CC1CCCCC1.[H]Cl
InChI Key	OSCAGQDAAPBGKK-PWGAQZMISA-N

Biological Activity and Mechanism of Action

A70450 is a potent inhibitor of aspartyl proteinases. These enzymes utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. **A70450**, as a peptidomimetic, is designed to mimic the transition state of the substrate, binding with high affinity to the active site and blocking its catalytic function.

The primary targets of **A70450** that have been investigated include:

- **Candida albicans Secreted Aspartyl Proteinases (SAPs):** These enzymes are crucial virulence factors for the opportunistic fungal pathogen *Candida albicans*, playing a role in tissue invasion and evasion of the host immune system. **A70450** has been used to inhibit these enzymes, facilitating structural studies such as protein crystallization.
- **Human Immunodeficiency Virus (HIV) Protease:** This aspartyl protease is essential for the maturation of the HIV virion, making it a key target for antiretroviral therapy. The structural similarities between fungal SAPs and HIV protease suggest that **A70450** may also exhibit inhibitory activity against the viral enzyme.

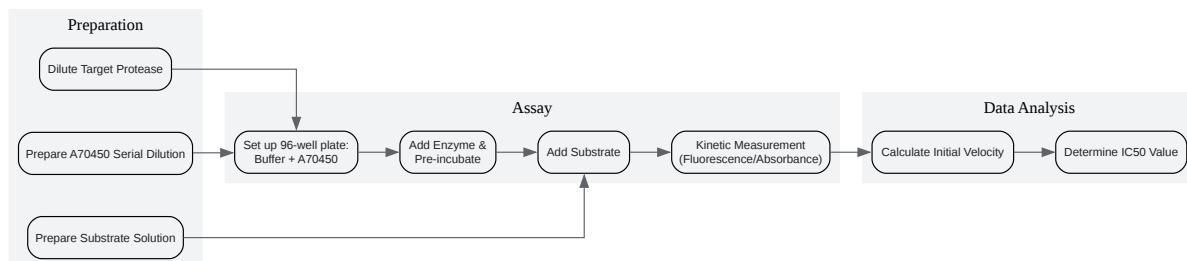
Experimental Protocols

While specific, detailed protocols for assays using **A70450** are often proprietary or published within the full text of scientific articles, a general experimental workflow for assessing its

inhibitory activity can be outlined.

General Aspartyl Protease Inhibition Assay

This protocol provides a framework for determining the inhibitory potential of **A70450** against a target aspartyl protease, such as *Candida albicans* SAP2 or HIV-1 protease.


Materials:

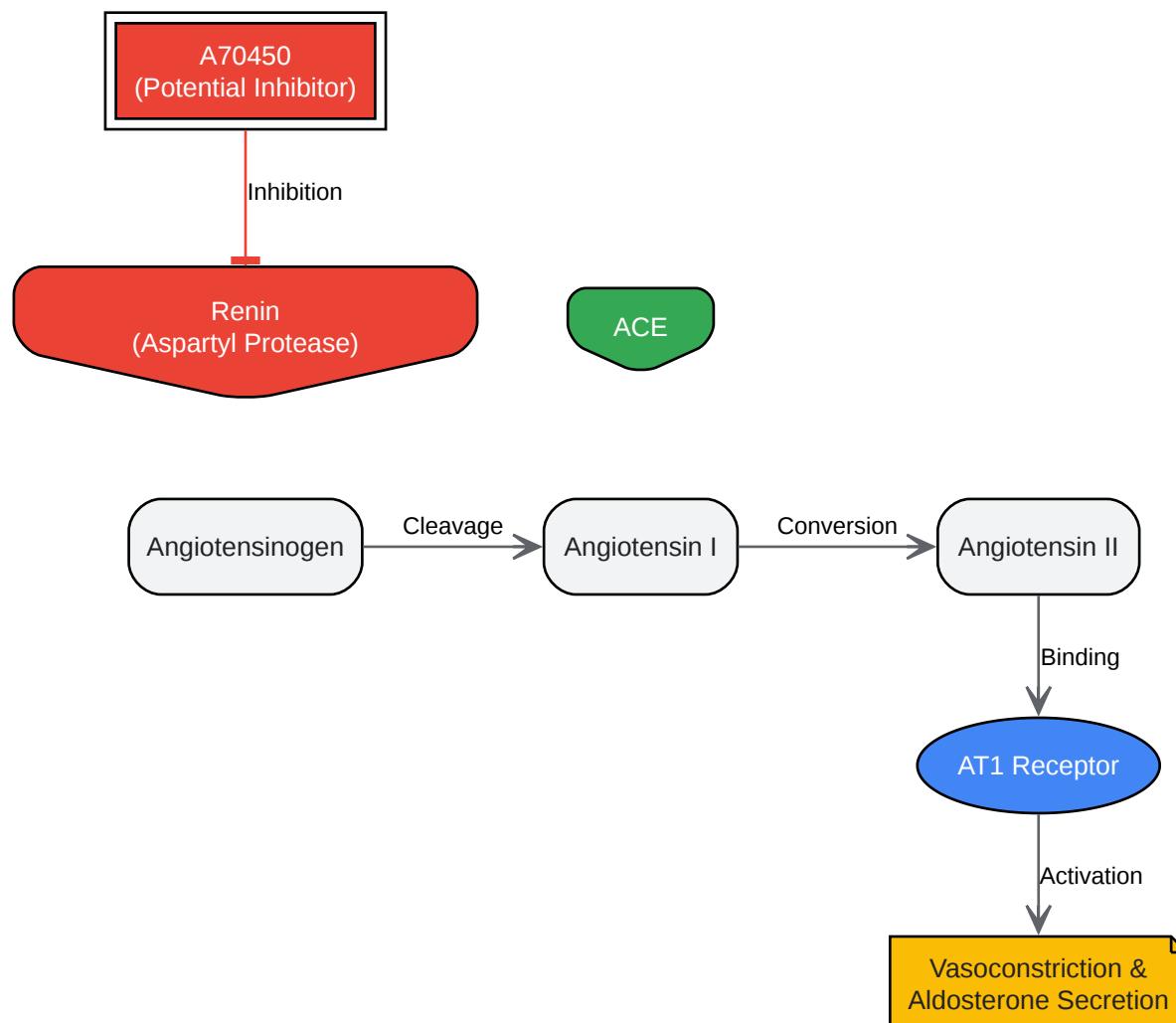
- Purified target aspartyl protease
- **A70450** (dissolved in an appropriate solvent, e.g., DMSO)
- Fluorogenic or chromogenic protease substrate
- Assay buffer (specific to the target enzyme)
- 96-well microplate
- Microplate reader (fluorometer or spectrophotometer)

Procedure:

- Enzyme Preparation: Dilute the purified aspartyl protease to a working concentration in the assay buffer.
- Inhibitor Preparation: Prepare a serial dilution of **A70450** in the assay buffer.
- Reaction Setup: In a 96-well microplate, add the following to each well:
 - Assay buffer
 - **A70450** solution at various concentrations (or solvent control)
 - Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.
- Initiation of Reaction: Add the protease substrate to each well to initiate the enzymatic reaction.

- **Measurement:** Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
- **Data Analysis:** Calculate the initial reaction velocity for each concentration of **A70450**. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction velocity against the inhibitor concentration.

[Click to download full resolution via product page](#)

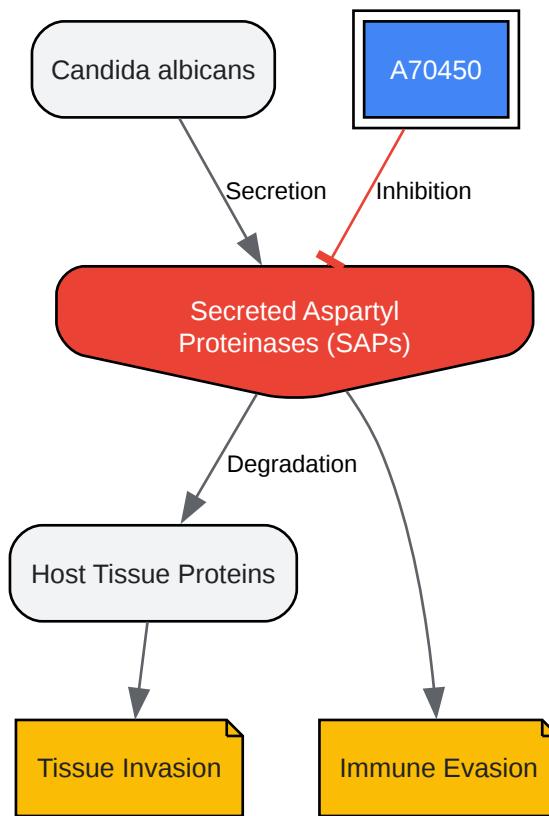

Fig. 1: General workflow for an aspartyl protease inhibition assay.

Signaling Pathways

A70450's inhibitory action on aspartyl proteases can impact key signaling pathways involved in both pathogenesis and normal physiological processes.

Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The initial and rate-limiting step is the cleavage of angiotensinogen by the aspartyl protease renin. Inhibition of renin is a therapeutic strategy for hypertension. While **A70450**'s primary reported targets are microbial, its classification as an aspartyl protease inhibitor suggests potential, though unconfirmed, activity against renin.



[Click to download full resolution via product page](#)

Fig. 2: Potential inhibition of the Renin-Angiotensin System by **A70450**.

Candida albicans Virulence Pathway

Secreted aspartyl proteinases (SAPs) are key to the pathogenesis of *Candida albicans*. They are involved in the degradation of host tissues, facilitating invasion, and in the evasion of the host immune response. Inhibition of SAPs by molecules like **A70450** can disrupt these processes, thereby reducing the virulence of the fungus.

[Click to download full resolution via product page](#)

Fig. 3: Inhibition of *Candida albicans* virulence by **A70450**.

Quantitative Data

Currently, publicly available, peer-reviewed quantitative data such as IC₅₀ or Ki values for **A70450** against its target enzymes are limited. Researchers are encouraged to perform their own dose-response experiments to determine these values for their specific experimental systems.

Conclusion

A70450 is a valuable research tool for studying the structure and function of aspartyl proteinases. Its inhibitory activity against fungal and potentially viral enzymes makes it a compound of interest for the development of novel anti-infective therapies. The information and protocols provided in this guide are intended to facilitate further research into the properties and applications of this potent inhibitor.

- To cite this document: BenchChem. [A70450: A Potent Aspartyl Proteinase Inhibitor for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601383#what-is-the-chemical-structure-of-a70450\]](https://www.benchchem.com/product/b15601383#what-is-the-chemical-structure-of-a70450)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com